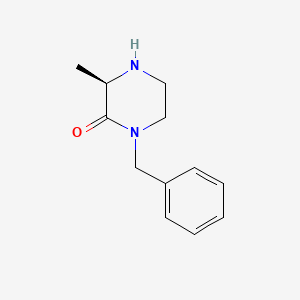

1-Benzyl-(3R)-methylpiperazine-2-one

Descripción

1-Benzyl-(3R)-methylpiperazine-2-one is a chiral piperazine derivative characterized by a benzyl group at the N1 position, a methyl group at the (3R)-position, and a ketone moiety at the 2-position of the piperazine ring. This structural configuration confers unique stereochemical and electronic properties, making it a compound of interest in pharmaceutical and synthetic chemistry. The ketone group at the 2-position may influence reactivity, such as participation in nucleophilic additions or serving as a hydrogen bond acceptor, which could enhance binding affinity in biological systems .

Propiedades

Fórmula molecular |

C12H16N2O |

|---|---|

Peso molecular |

204.27 g/mol |

Nombre IUPAC |

(3R)-1-benzyl-3-methylpiperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-10-12(15)14(8-7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 |

Clave InChI |

RTJNLSJXASYVHM-SNVBAGLBSA-N |

SMILES isomérico |

C[C@@H]1C(=O)N(CCN1)CC2=CC=CC=C2 |

SMILES canónico |

CC1C(=O)N(CCN1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)

Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o)

- Substituents : Extended dienyl chain at N4.

- Stereochemistry : (S)-configuration, ee = 94%.

- Synthesis : Lower yield (64%) due to steric hindrance from the dienyl group .

- Key Differences : The dienyl substituent may enhance lipophilicity, impacting membrane permeability, whereas the ketone in this compound could improve solubility via hydrogen bonding .

Stereochemical Modifications

(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride

Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

- Substituents : Hydroxymethyl at C5, methyl at (2R)-position.

- Stereochemistry : Dual (2R,5R)-configuration.

- Key Differences : The hydroxymethyl group introduces a polar functional group, enhancing hydrophilicity compared to the ketone in this compound .

Pharmacologically Active Analogues

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

1-(3-Chlorophenyl)piperazine (mCPP)

- Substituents : 3-Cl-phenyl at N1.

- Activity : Mixed 5-HT receptor activity, used in obesity research .

- Key Differences : The absence of a methyl or ketone group in mCPP reduces stereochemical complexity compared to the target compound .

Data Table: Comparative Analysis of Piperazine Derivatives

Research Findings and Implications

Stereoselectivity : Enantioselective synthesis (e.g., iridium catalysis) is critical for obtaining high-purity chiral piperazines, as seen in compounds 3l (98% ee) and 3o (94% ee) . The (3R)-configuration in the target compound may similarly require asymmetric catalysis.

Substituent Effects : Electron-withdrawing groups (e.g., ketones, carboxylates) enhance reactivity and solubility, while bulky alkenyl groups reduce synthetic yields due to steric effects .

Pharmacological Potential: Analogs like TFMPP and mCPP demonstrate that substituents on the benzyl or aryl group significantly influence receptor selectivity, suggesting that this compound could be optimized for target-specific activity .

Métodos De Preparación

Key Reactants and Conditions

Detailed Synthesis Pathways

Benzyl Protection and Methylation

The benzyl group is introduced to protect the secondary amine, enabling selective functionalization. A representative method involves:

-

Benzyl chloride reacting with piperazine in DMF at 80°C, yielding 1-benzylpiperazine (85% yield).

-

Methylation using methyl iodide and sodium hydride in DMF at 10–25°C to install the methyl group at the 3-position. This step achieves high regioselectivity (>90%).

Critical Factors :

-

Solvent choice : DMF enhances nucleophilicity of the amine.

-

Temperature control : Low temperatures (10–25°C) minimize side reactions.

Lactam Formation via Reduction

The lactam ring is formed by reducing intermediates such as 1-benzyl-3-methylpiperazine-2-one derivatives. A common approach uses lithium aluminum hydride (LiAlH₄) :

-

Reduction of 1-benzyl-3-methyl-2-oxopiperazine in THF under reflux for 2–4 hours yields the lactam (80–90% yield).

-

Workup : Quenching with aqueous NaOH and filtration removes LiAlH₄ byproducts.

Example Reaction :

Chiral Resolution

The (3R) configuration is achieved through asymmetric synthesis or chiral resolution :

-

Asymmetric Catalysis : Chiral auxiliaries (e.g., L-DTTA) resolve racemic mixtures. For example, reacting racemic intermediates with L-di-p-toluoyltartaric acid in MeOH/H₂O (1:1) at 40°C isolates the (3R) enantiomer.

-

Enantioselective Methylation : Using chiral catalysts during methylation ensures stereoselectivity.

Resolution Data :

| Method | Reagents | Solvent | Yield (%) | enantiomeric ratio | Source |

|---|---|---|---|---|---|

| L-DTTA resolution | L-DTTA | MeOH/H₂O | 23–45 | >90% ee | |

| Chiral auxiliary | (R)-Benzylamine | THF | 60–70 | 85–90% ee |

Alternative Approaches

Oxidation of Cyclic Amines

Metal-free oxidation using I₂/NaHCO₃ converts secondary amines to lactams. For example:

Advantages :

Catalytic Hydrogenation

Hydrogenation of protected intermediates (e.g., 1-benzyl-3-methylpiperazine-2-carboxamide) removes the benzyl group and forms the lactam. Conditions:

Key Challenges and Solutions

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Benzyl-(3R)-methylpiperazine-2-one be optimized for high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via cyclization of benzylamine and ethyl chloroformate to form an intermediate, followed by base-mediated cyclization (e.g., sodium hydride) . To enhance enantiomeric purity, asymmetric catalysis or chiral resolution techniques should be employed. For example, iridium-catalyzed amination (as seen in related piperazine derivatives) can achieve >90% enantiomeric excess (ee) . Post-synthesis purification via chiral chromatography (e.g., SFC) is critical to isolate the (3R)-enantiomer .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm structural integrity and stereochemistry. Peaks for the benzyl group (δ ~7.3 ppm, aromatic protons) and piperazine ring (δ ~3.0–4.0 ppm) are diagnostic .

- HRMS/FTIR : High-resolution mass spectrometry validates molecular weight (, exact mass 190.1106 g/mol), while FTIR identifies carbonyl stretches (~1650 cm) .

- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for structurally similar piperazine derivatives .

Q. How does the chiral center at C3 influence biological activity compared to its (3S)-enantiomer?

- Methodological Answer : The (3R)-configuration can exhibit distinct binding affinities due to spatial compatibility with target receptors. For example, enantiomers of benzylpiperazine derivatives show differential activity in neurological targets (e.g., muscarinic receptors) . Comparative assays using purified enantiomers in receptor-binding studies (e.g., radioligand displacement) are recommended to quantify stereospecific effects .

Advanced Research Questions

Q. What strategies can address contradictory data in structure-activity relationships (SAR) for this compound?

- Methodological Answer : Discrepancies in SAR may arise from variations in substituent positioning or assay conditions. Systematic SAR studies should:

- Vary substituents : Replace the benzyl group with fluorobenzyl or nitrophenyl moieties to assess electronic effects on bioactivity .

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for metabolic stability .

- Computational modeling : Perform molecular docking to predict binding modes with targets like kinases or GPCRs, as validated for related triazole-piperazine hybrids .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict cytochrome P450 interactions and metabolite formation. The benzyl group may undergo oxidative metabolism, generating benzaldehyde derivatives .

- MD Simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify potential toxicophores. For example, the piperazine ring’s basicity could influence hepatic clearance .

Q. What experimental designs are optimal for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Reactors : Industrial-scale synthesis of similar compounds uses flow chemistry to enhance yield and reduce racemization .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track enantiomeric ratios in real-time .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

- Methodological Answer :

- Rodent Models : Administer the compound intravenously (1–5 mg/kg) and collect plasma samples at timed intervals. LC-MS/MS quantifies parent drug and metabolites .

- Tissue Distribution : Use whole-body autoradiography to assess penetration into target organs (e.g., brain for CNS applications) .

Contradictions and Gaps in Literature

- Synthetic Yields : Reported yields for piperazine derivatives vary widely (57–91%) depending on reaction conditions (e.g., DMF vs. DCM solvents) . Replicate protocols with controlled humidity and inert atmospheres to minimize side reactions.

- Biological Activity : Some studies report anticancer activity , while others focus on neurological targets . Cross-validate findings using orthogonal assays (e.g., apoptosis assays vs. receptor binding).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.